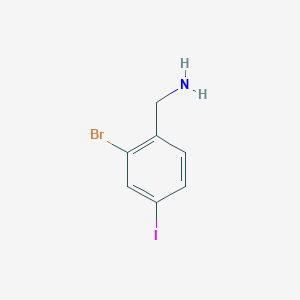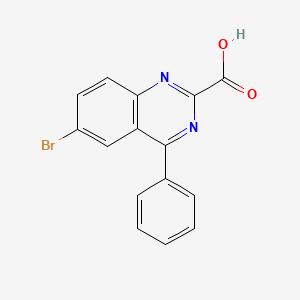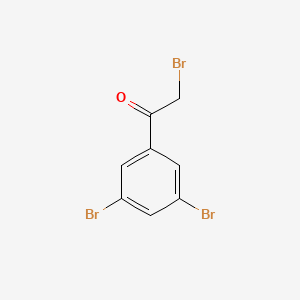
2-Bromo-1-(3,5-dibromophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(3,5-dibromophenyl)ethanone: is an organic compound with the molecular formula C8H5Br3O . It is a brominated derivative of acetophenone and is known for its applications in various chemical reactions and research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3,5-dibromophenyl)ethanone typically involves the bromination of 1-(3,5-dibromophenyl)ethanone. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) in a suitable solvent like chloroform or acetic acid. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-1-(3,5-dibromophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed:
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: Alcohols or other reduced forms of the compound.
Oxidation: Carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-1-(3,5-dibromophenyl)ethanone is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(3,5-dibromophenyl)ethanone involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The carbonyl group can also participate in hydrogen bonding and other interactions that affect the compound’s biological activity .
Comparación Con Compuestos Similares
3,5-Dibromoacetophenone: Similar structure but lacks the additional bromine atom on the ethanone side chain.
2-Bromo-1-(3,4-dibromophenyl)ethanone: Similar structure with different bromine substitution pattern on the phenyl ring.
2-Bromo-1-(3,5-dichlorophenyl)ethanone: Similar structure with chlorine atoms instead of bromine
Uniqueness: 2-Bromo-1-(3,5-dibromophenyl)ethanone is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific synthetic and research applications where such reactivity is desired .
Propiedades
Fórmula molecular |
C8H5Br3O |
|---|---|
Peso molecular |
356.84 g/mol |
Nombre IUPAC |
2-bromo-1-(3,5-dibromophenyl)ethanone |
InChI |
InChI=1S/C8H5Br3O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 |
Clave InChI |
JPEAQCCMVDJLEN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Br)Br)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


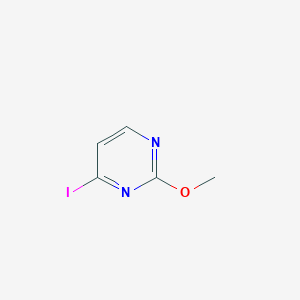
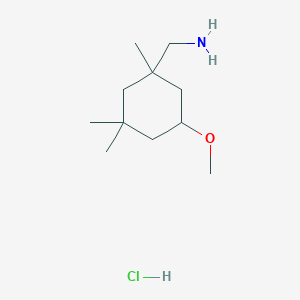

![3-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B15243354.png)
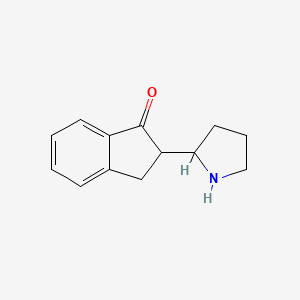


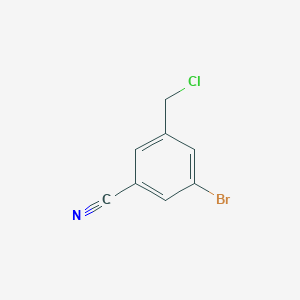
![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-7-yl)acetic acid](/img/structure/B15243384.png)
![Tetrahydropyrrolo[1,2-a]pyrazine-1,6(2h,7h)-dione](/img/structure/B15243388.png)
![4-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243395.png)

